N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a chromeno[4,3-d]thiazol ring and a pyrazole ring . These structures are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromeno[4,3-d]thiazol ring and the pyrazole ring, followed by their connection via an amide bond . The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromeno[4,3-d]thiazol and pyrazole rings, as well as the amide group connecting them . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the chromeno[4,3-d]thiazol and pyrazole rings, as well as the amide group . These groups could participate in various types of reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the chromeno[4,3-d]thiazol and pyrazole rings, as well as the amide group . These groups could affect properties such as solubility, boiling point, and reactivity .Scientific Research Applications
Detection of Ions
- A study by Mani et al. (2018) developed a highly sensitive coumarin–pyrazolone probe for detecting Cr3+ ions. This probe, synthesized from a related compound, showed significant quenching of fluorescence in the presence of Cr3+, demonstrating its potential for ion detection in living cells (Mani et al., 2018).
Synthesis of Heterocyclic Compounds
- Thumar and Patel (2012) reported the synthesis of 4H-pyrano[3,2-c]chromene and N-thiazolyl-4H-quinoline derivatives of 1H-pyrazole. These compounds were evaluated against pathogenic bacterial and fungal strains, indicating their potential application in antimicrobial therapies (Thumar & Patel, 2012).
- Cagide et al. (2015) synthesized new chromone–thiazole hybrids as potential ligands for human adenosine receptors. These compounds, derived from chromone-2-carboxylic acid, suggest a novel approach for targeting adenosine receptors (Cagide et al., 2015).
Antitumor Activities
- El-Helw et al. (2019) utilized 6-(benzo[d]thiazol-2-yl)-4-oxo-(4H)-chromene-3-carbaldehyde to construct novel chromone derivatives bearing a benzothiazole moiety. These compounds showed significant in vitro antitumor activities against several cancer cell lines, highlighting their potential as anticancer agents (El-Helw et al., 2019).
Miscellaneous Applications
- Ribeiro Laia et al. (2013) explored the reactivity of sarcosine and 1,3-thiazolidine-4-carboxylic acid with salicylaldehyde-derived alkynes and allenes to produce new chromeno[4,3-b]pyrrole and chromeno[2,3-b]pyrrole derivatives. This work demonstrates the versatility of these compounds in synthesizing novel heterocycles (Ribeiro Laia et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9-7-11(19-20(9)2)15(21)18-16-17-14-10-5-3-4-6-12(10)22-8-13(14)23-16/h3-7H,8H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGUOVGVZSYPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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